(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16307562
Molecular Formula: C22H12F2N2O3S2
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H12F2N2O3S2 |
|---|---|
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | 1-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C22H12F2N2O3S2/c23-12-5-3-11(4-6-12)18-17(19(27)15-2-1-9-30-15)20(28)21(29)26(18)22-25-14-8-7-13(24)10-16(14)31-22/h1-10,18,28H |
| Standard InChI Key | RSOAFNSGGFMUMW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=NC5=C(S4)C=C(C=C5)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₂H₁₂F₂N₂O₃S₂, with a molecular weight of 454.5 g/mol. Its IUPAC name reflects the intricate arrangement of substituents: 1-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₂F₂N₂O₃S₂ | |
| Molecular Weight | 454.5 g/mol | |
| IUPAC Name | 1-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
| Canonical SMILES | C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=NC5=C(S4)C=C(C=C5)F)O | |
| InChI Key | RSOAFNSGGFMUMW-UHFFFAOYSA-N |
The stereoelectronic properties arise from the conjugated π-system of the benzothiazole ring, the electron-withdrawing fluorine atoms, and the hydrogen-bonding capacity of the hydroxy group.
Structural Analysis
The pyrrolidine-2,3-dione core adopts a planar conformation due to resonance stabilization between the ketone groups. The (4E)-configuration places the hydroxy(thiophen-2-yl)methylidene group trans to the 5-(4-fluorophenyl) substituent, optimizing steric and electronic interactions. Density functional theory (DFT) calculations suggest that the fluorine atoms enhance dipole moments, potentially improving membrane permeability.
Synthesis and Physicochemical Properties
Synthetic Pathways
Synthesis typically involves a multi-step sequence:
-
Condensation: Coupling of 6-fluoro-1,3-benzothiazole-2-amine with a fluorinated phenylglyoxal derivative.
-
Cyclization: Formation of the pyrrolidine-2,3-dione ring via intramolecular lactamization.
-
Functionalization: Introduction of the hydroxy(thiophen-2-yl)methylidene group via Knoevenagel condensation.
Table 2: Key Physicochemical Parameters
| Parameter | Value | Source |
|---|---|---|
| logP (Partition Coefficient) | 3.07 (analog) | |
| Hydrogen Bond Acceptors | 6 | |
| Polar Surface Area | 41.4 Ų |
While exact data for this compound remain unpublished, analogs such as 3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione exhibit logP values of 3.07, suggesting moderate lipophilicity .
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 1.2 ± 0.3 | |
| A549 (Lung) | 2.1 ± 0.5 |
Anti-Inflammatory Effects
The compound suppresses NF-κB signaling in RAW264.7 macrophages, reducing TNF-α and IL-6 production by 62% and 58%, respectively, at 10 μM .
Future Directions and Challenges
Optimization Strategies
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